4-fluoro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides and 2,5-dimethoxytetrahydrofuran . The synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes .Molecular Structure Analysis
The amide group arrangement S(1)–N(1)–C(1) and phenyl ring C1–C6 are not in the same plane, suggesting a lack of coupling between the nitrogen lone pair and aromatic electrons .Chemical Reactions Analysis
The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .Physical And Chemical Properties Analysis
The compound has a molecular weight of 316.35 and a predicted density of 1.29±0.1 g/cm3 . The predicted boiling point is 464.9±55.0 °C .Scientific Research Applications
Synthesis of Polyamides and Polymers
Polyamides synthesized from similar compounds exhibit significant thermal stability and are readily soluble in a variety of polar solvents. These materials, due to their inherent viscosities and thermal properties, have potential applications in creating transparent, flexible, and tough films, which could be utilized in high-performance materials and engineering applications (Hsiao, Yang, & Chen, 2000).
Development of Kinase Inhibitors
Fluorinated benzamide derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily, showing promise in cancer therapy. These compounds demonstrate excellent in vivo efficacy and favorable pharmacokinetic profiles, highlighting their potential in clinical trials and therapeutic applications (Schroeder et al., 2009).
Neurological and Cognitive Research
Fluorinated benzamide compounds have been used as molecular imaging probes to quantify receptor densities in the brains of patients with neurological conditions, such as Alzheimer's disease. This application underscores the role of similar compounds in developing diagnostic tools and exploring the neurochemical underpinnings of cognitive impairments and other brain disorders (Kepe et al., 2006).
Advanced Material Science
Aromatic polyamides based on similar fluoro-benzamide compounds show exceptional solubility, mechanical strength, and thermal stability. These characteristics make them suitable for advanced material applications, including aerospace, electronics, and nanotechnology, where materials with high performance under extreme conditions are required (Hsiao, Yang, & Lin, 1999).
Pharmaceutical Development
Compounds with a similar structure have been optimized as poly(ADP-ribose) polymerase (PARP) inhibitors, showing high potency and efficacy in cancer models. These findings illustrate the compound's potential in developing new cancer therapies, particularly in enhancing the effectiveness of existing treatments or in creating novel therapeutic strategies (Penning et al., 2010).
Mechanism of Action
The synthesized compounds showed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .
properties
IUPAC Name |
4-fluoro-N-(4-pyrrol-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)20-11-1-2-12-20/h1-12H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUOITFQRFJWMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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